molecular formula C19H13BrFN3O2S B7733553 (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

(2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Cat. No.: B7733553
M. Wt: 446.3 g/mol
InChI Key: NKEHCKUONYPRTN-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a complex organic molecule that features a thiazolidine ring, bromophenyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, introduction of the bromophenyl and fluorobenzyl groups, and the final cyanoethanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide involves its interaction with specific molecular targets. The thiazolidine ring and the bromophenyl and fluorobenzyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
  • (2Z)-2-[3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Uniqueness

Compared to similar compounds, (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is unique due to the presence of both bromophenyl and fluorobenzyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[3-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2S/c20-12-3-7-14(8-4-12)24-18(26)16(9-11-1-5-13(21)6-2-11)27-19(24)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEHCKUONYPRTN-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.